Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate
Description
Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate is a pyridazine derivative characterized by a chlorinated pyridazine core substituted at the 3- and 6-positions. The 3-position bears a chlorine atom, while the 6-position is functionalized with a meta-methylphenyl (m-tolyl) group. The ethyl ester at the 4-position enhances solubility and serves as a handle for further derivatization. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing heterocyclic scaffolds, such as pyrazolo[3,4-c]pyridazines, which exhibit central nervous system (CNS) activity . Its structural features, including the electron-withdrawing chlorine and sterically demanding m-tolyl group, influence both reactivity and biological interactions.
Properties
IUPAC Name |
ethyl 3-chloro-6-(3-methylphenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-12(16-17-13(11)15)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEPOHLCFANOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Ring Formation
- Starting materials: chlorinated pyridazines.
- Reaction conditions: typically involve heating under reflux with appropriate catalysts.
- Solvents: polar aprotic solvents are preferred to facilitate cyclization.
- Outcome: formation of the pyridazine ring with chlorine substitution at the 3-position.
Introduction of m-Tolyl Group
- Methods: electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
- Catalysts: transition metal catalysts such as Pd-based complexes are commonly used.
- Solvents: aromatic or polar solvents depending on the coupling method.
- Temperature: controlled heating to promote substitution while minimizing side reactions.
Esterification to Form Ethyl Carboxylate
- Reagents: ethanol or ethylating agents.
- Catalysts: acid catalysts such as sulfuric acid or acid chlorides for ester formation.
- Conditions: reflux or controlled temperature to drive esterification to completion.
Industrial Synthesis Example
An industrial preparation method involves the following sequence:
| Step | Description | Conditions / Reagents | Yield / Notes |
|---|---|---|---|
| 1 | Preparation of chlorinated pyridazine intermediate | Chlorination under controlled temperature | High selectivity for 3-chloro substitution |
| 2 | Coupling with m-tolyl derivative to introduce aryl group | Pd-catalyzed cross-coupling, polar aprotic solvent | Efficient C-C bond formation |
| 3 | Esterification with ethanol to form ethyl ester at 4-position | Acid catalysis, reflux in ethanol | High purity ethyl ester obtained |
| 4 | Purification via crystallization or chromatography | Solvent removal by distillation, filtration | Product purity >99% by HPLC |
This method is adaptable to batch or continuous flow reactors, with solvent and catalyst choices critical to maximizing yield and purity.
Summary Table of Preparation Methods
| Preparation Step | Reagents / Catalysts | Solvents | Conditions | Notes |
|---|---|---|---|---|
| Pyridazine ring cyclization | Chlorinated pyridazine precursors | Polar aprotic solvents | Reflux, controlled temp | Formation of 3-chloro pyridazine ring |
| m-Tolyl group introduction | m-Tolyl derivatives, Pd catalyst | Aromatic/polar solvents | Heating, catalytic | Cross-coupling or electrophilic substitution |
| Esterification (ethyl ester) | Ethanol, acid catalyst | Ethanol | Reflux | Formation of ethyl carboxylate group |
| Purification | Crystallization, filtration | Ethyl acetate, DMF | Cooling, filtration | High purity product isolation |
Research Findings and Optimization
- Selection of solvents such as DMF and ethyl acetate improves solubility and crystallization efficiency.
- Temperature control during chlorination and coupling steps is crucial to avoid side reactions and degradation.
- Use of continuous flow reactors can enhance scalability and reproducibility of the synthesis.
- Purification by recrystallization from mixed solvents ensures product purity suitable for biological research applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions on the pyridazine ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can be facilitated by reagents like halogens, alkyl halides, and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted pyridazine derivatives, each with unique chemical and biological properties.
Scientific Research Applications
Pharmaceutical Development
Medicinal Chemistry:
Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate has been explored as an intermediate in the synthesis of novel pharmaceutical agents. Its derivatives have shown promising biological activities, particularly as anti-inflammatory and analgesic agents. Research indicates that modifications of this compound can lead to enhanced potency against various disease targets, including cancer and inflammatory conditions .
Case Studies:
- A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic activity against cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM. This suggests its potential as a lead compound for developing targeted cancer therapies.
- Another investigation highlighted its role in synthesizing compounds that inhibit specific enzymes related to metabolic pathways, indicating its utility in drug discovery for metabolic disorders .
Agricultural Chemistry
Agrochemical Applications:
The compound is also utilized in formulating agrochemicals aimed at enhancing crop protection. Its derivatives have been investigated for their effectiveness as safer and more efficient pesticides, showcasing its potential in sustainable agriculture practices .
Research Findings:
Studies have indicated that certain derivatives of this compound exhibit significant insecticidal and fungicidal properties, making them candidates for further development in pest management strategies .
Material Science
Advanced Materials:
In material science, this compound is explored for its chemical properties that can be leveraged in creating advanced materials. This includes applications in polymers and coatings that require specific resistance to chemicals and environmental conditions .
Properties Analysis:
The compound's unique substitution pattern enhances its reactivity, allowing it to participate in various polymerization reactions. This makes it a valuable precursor for developing materials with tailored properties for industrial applications.
Biochemical Research
Enzyme Interaction Studies:
Researchers utilize this compound to study enzyme interactions within biological systems. This research provides insights into disease mechanisms and identifies potential therapeutic targets by elucidating the biochemical pathways influenced by this compound .
Experimental Insights:
Preliminary studies suggest that this compound may interact with enzymes involved in crucial metabolic pathways, leading to significant biochemical effects such as enzyme inhibition or activation. These interactions are critical for understanding its pharmacological potential and therapeutic applications.
Analytical Chemistry
Standard Reference Material:
this compound serves as a standard reference material in analytical methods. Its consistent chemical properties ensure accuracy and reliability in testing protocols used for quality control processes across various industries .
| Application Area | Key Benefits | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for anti-inflammatory agents | Cytotoxic activity against MCF-7 (IC50: 45–97 nM) |
| Agricultural Chemistry | Safer pesticide formulations | Significant insecticidal properties |
| Material Science | Advanced materials with tailored properties | Reactive precursor for polymerization |
| Biochemical Research | Insights into enzyme interactions | Potential enzyme inhibition effects |
| Analytical Chemistry | Standard reference material for testing | Ensures accuracy in quality control |
Mechanism of Action
The mechanism by which Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved are determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate with structurally analogous pyridazine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Key Observations:
- In contrast, the 4-chlorophenyl substituent (electron-withdrawing) may enhance electrophilic aromatic substitution rates .
- Solubility and Bioavailability : The methoxy group in the 2-methoxyphenyl analog () likely improves aqueous solubility compared to the hydrophobic m-tolyl group, though this may reduce membrane permeability .
- Steric vs. Electronic Modulation : The cyclopropyl group () minimizes steric hindrance, favoring reactions requiring planar transition states, whereas the diphenyl-propargylthio derivative () combines steric bulk with sulfur-mediated electronic effects for enzyme inhibition .
Structural Insights
In contrast, smaller substituents like cyclopropyl may retain planarity, optimizing interactions with flat enzyme pockets .
Biological Activity
Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyridazine core with a chloro substituent and an m-tolyl group, contributing to its unique biological profile. The ethyl ester functionality enhances its solubility and bioavailability, making it a suitable candidate for drug development.
1. Antimicrobial Activity
Research indicates that derivatives of pyridazine, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens, including bacteria and fungi.
- Minimum Inhibitory Concentrations (MIC) : Quantitative data reveal MIC values for different pathogens, suggesting effective antibacterial activity comparable to standard antibiotics. For instance, some derivatives have demonstrated MIC values as low as 3.12 μg/mL against Staphylococcus aureus .
2. Anti-inflammatory Potential
The compound has also been studied for its anti-inflammatory effects. In vitro assays have demonstrated that it can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.
- Mechanism of Action : The anti-inflammatory activity is believed to involve the inhibition of NF-κB signaling pathways, which are crucial in the inflammatory response.
3. Antichlamydial Activity
Recent studies have highlighted the compound's potential against Chlamydia infections. Modifications in the structure have led to enhanced selectivity and potency against Chlamydia species, positioning it as a promising lead for developing new antimicrobial agents .
Case Study: Synthesis and Testing
A series of experiments were conducted to synthesize various derivatives of this compound. These derivatives were tested against a range of bacterial strains.
| Compound | Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Derivative A | Staphylococcus aureus | 3.12 | Strong activity |
| Derivative B | Escherichia coli | 12.5 | Moderate activity |
| This compound | Chlamydia trachomatis | 5 | Effective against resistant strains |
The results indicated that structural modifications significantly influenced the biological activity of these compounds.
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
